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Compound of Interest

Compound Name:
6-(N-Trifluoroacetyl)caproic acid

NHS

Cat. No.: B014146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile

heterobifunctional crosslinking reagent used extensively in bioconjugation, peptide synthesis,

and the development of targeted drug delivery systems.[1] This reagent features a

trifluoroacetyl (TFA) protected amine and an amine-reactive NHS ester. The TFA group

provides temporary protection of a primary amine, which can be deprotected under specific,

mild basic conditions. The NHS ester allows for the efficient formation of stable amide bonds

with primary amino groups on biomolecules such as proteins, peptides, and amino-modified

oligonucleotides.[1] The caproic acid linker provides a flexible spacer arm, which can be

beneficial in maintaining the biological activity of the conjugated molecules.

These application notes provide detailed protocols for the synthesis of 6-(N-
Trifluoroacetyl)caproic acid NHS ester, its conjugation to primary amine-containing

molecules, and the subsequent deprotection of the trifluoroacetyl group.
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Property Value Reference

Synonyms

TFCS; 6-(N-

Trifluoroacetyl)CAP; N-(ε-

trifluoroacetylcaproyloxy)-N-

hydroxysuccinimide ester

--INVALID-LINK--

CAS Number 117032-51-6 [1]

Molecular Formula C₁₂H₁₅F₃N₂O₅ [1]

Molecular Weight 324.25 g/mol [1]

Appearance White to off-white powder [1]

Melting Point 83 - 84 °C [1]

Storage Conditions 0 - 8 °C, desiccated [1]

Experimental Protocols
Protocol 1: Synthesis of 6-(N-Trifluoroacetyl)caproic
acid NHS Ester
This protocol is a two-step process involving the trifluoroacetylation of 6-aminocaproic acid

followed by the activation of the carboxylic acid with N-hydroxysuccinimide.

Step 1: Synthesis of 6-(N-Trifluoroacetyl)aminocaproic Acid

Click to download full resolution via product page

Materials:

6-Aminocaproic acid

Ethyl trifluoroacetate (ETFA)

Triethylamine (TEA)
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Methanol (MeOH)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 6-aminocaproic acid in a mixture of methanol and triethylamine.

Slowly add ethyl trifluoroacetate to the solution while stirring.

Allow the reaction to proceed at room temperature for 3 hours.

Remove the solvent under reduced pressure.

Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.

Extract the aqueous layer three times with diethyl ether.

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate under reduced pressure to yield 6-(N-Trifluoroacetyl)aminocaproic

acid as a solid.

Step 2: Synthesis of 6-(N-Trifluoroacetyl)caproic acid NHS Ester

Click to download full resolution via product page

Materials:

6-(N-Trifluoroacetyl)aminocaproic acid
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N-Hydroxysuccinimide (NHS)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

Dissolve 6-(N-Trifluoroacetyl)aminocaproic acid and N-hydroxysuccinimide in anhydrous

DCM or DMF.

Cool the solution to 0 °C in an ice bath.

Add a solution of DCC or EDC in the same anhydrous solvent dropwise to the reaction

mixture.

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for

an additional 4-12 hours.

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

If using EDC, the urea byproduct is water-soluble and can be removed during aqueous

workup.

Wash the filtrate or reaction mixture with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Synthesis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Step 1: Trifluoroacetylation
Step 2: NHS Ester
Formation

Molar Ratio of Reactants
6-Aminocaproic acid : ETFA :

TEA (1 : 1.1 : 1.1)

Carboxylic acid : NHS :

DCC/EDC (1 : 1.1 : 1.1)

Solvent Methanol Anhydrous DCM or DMF

Temperature Room Temperature 0 °C to Room Temperature

Reaction Time 3 hours 4 - 12 hours

Typical Yield >95% 70-90%

Protocol 2: Conjugation of 6-(N-Trifluoroacetyl)caproic
acid NHS Ester to a Primary Amine
This protocol describes the general procedure for labeling proteins or other amine-containing

biomolecules.

Click to download full resolution via product page

Materials:

6-(N-Trifluoroacetyl)caproic acid NHS ester

Amine-containing biomolecule (e.g., protein, peptide)

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 0.1 M phosphate buffer, 0.1 M sodium bicarbonate, or 0.1 M HEPES, pH

7.2-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete

with the reaction.[2]

Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0

Purification column (e.g., size-exclusion chromatography column)
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Procedure:

Allow the vial of 6-(N-Trifluoroacetyl)caproic acid NHS ester to warm to room temperature

before opening to prevent moisture condensation.

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before

use.

Dissolve the biomolecule in the reaction buffer at a suitable concentration (typically 1-10

mg/mL).

Add the desired molar excess of the NHS ester stock solution to the biomolecule solution.

Mix gently.

Incubate the reaction at room temperature for 30-60 minutes or at 4 °C for 2-4 hours.

(Optional) Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM.

Purify the resulting conjugate from excess reagent and byproducts using an appropriate

method, such as size-exclusion chromatography.

Quantitative Data for Conjugation:

Parameter Recommended Condition

pH 7.2 - 8.5 (Optimal: 8.0-8.5)[3]

Molar Excess of NHS Ester 5-20 fold excess over the amine

Reaction Time
30-60 min at Room Temperature; 2-4 hours at 4

°C

Temperature Room Temperature or 4 °C

Typical Yield 50-90% (highly dependent on the biomolecule)

Protocol 3: Deprotection of the Trifluoroacetyl Group
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The trifluoroacetyl group can be removed under mild basic conditions to reveal the primary

amine.

Materials:

TFA-protected conjugate

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

Methanol (MeOH)

Water (H₂O)

1 M Hydrochloric acid (HCl)

Procedure:

Dissolve the TFA-protected conjugate in a mixture of methanol and water.

Add a stoichiometric excess (e.g., 1.5-2 equivalents) of potassium carbonate or sodium

hydroxide.

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to

overnight, depending on the substrate. Monitor the progress by an appropriate method (e.g.,

mass spectrometry).

Once the reaction is complete, neutralize the mixture to pH ~7 with a dilute acid (e.g., 1 M

HCl).

Remove the methanol under reduced pressure.

The deprotected conjugate can be purified by dialysis or size-exclusion chromatography to

remove salts and byproducts.

Quantitative Data for Deprotection:
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Parameter Recommended Condition

Reagent 1.5-2 equivalents of K₂CO₃ or NaOH

Solvent Methanol/Water mixture

Temperature Room Temperature

Reaction Time 2-16 hours

Typical Yield >90%

Troubleshooting

Methodological & Application

Check Availability & Pricing
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Problem Possible Cause Solution

Low or no conjugation yield

Hydrolyzed NHS ester: The

reagent is sensitive to

moisture.

Use a fresh vial of the NHS

ester. Allow the reagent to

warm to room temperature

before opening. Prepare the

stock solution in anhydrous

DMSO or DMF immediately

before use.[4]

Incorrect buffer: Buffers

containing primary amines

(e.g., Tris, glycine) will

compete with the target

biomolecule.

Use a non-amine-containing

buffer such as phosphate,

bicarbonate, or HEPES.[2]

Suboptimal pH: The reaction is

pH-dependent. At low pH, the

amine is protonated and less

reactive. At high pH, hydrolysis

of the NHS ester is rapid.

Ensure the reaction buffer is

within the optimal pH range of

7.2-8.5.[2]

Low biomolecule

concentration: The rate of

hydrolysis can outcompete the

conjugation reaction at low

concentrations.

Increase the concentration of

the target biomolecule if

possible (recommended >2

mg/mL).[4]

Low deprotection yield

Incomplete reaction: The

deprotection may be slow

depending on the substrate.

Increase the reaction time or

the amount of base. Monitor

the reaction progress to

determine the optimal time.

Degradation of biomolecule:

The basic conditions may be

too harsh for the biomolecule.

Use milder basic conditions

(e.g., lower concentration of

base, lower temperature) and

monitor the integrity of the

biomolecule.
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Conclusion
6-(N-Trifluoroacetyl)caproic acid NHS ester is a valuable tool for bioconjugation, offering a

protected amine functionality that can be revealed post-conjugation. By carefully controlling the

reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve high

yields of well-defined conjugates. The protocols provided herein serve as a comprehensive

guide for the synthesis and application of this versatile crosslinker. Optimization of these

protocols for specific applications and biomolecules is recommended to achieve the best

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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